molecular formula C13H20N4 B11734826 [(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11734826
M. Wt: 232.32 g/mol
InChI Key: YOXHFMCOUILQRQ-UHFFFAOYSA-N
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Description

The compound (1-methyl-1H-pyrrol-2-yl)methylamine is a tertiary amine featuring two heterocyclic substituents: a 1-methylpyrrole group and a 1-isopropylpyrazole moiety linked via methylene bridges. Key identifiers include:

  • Molecular Formula: Likely C₁₃H₂₁N₅ (inferred from structural analogs in and ).
  • Synonyms: Isopropyl[(1-methylpyrrol-2-yl)methyl]amine derivatives ().

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H20N4/c1-11(2)17-13(6-7-15-17)10-14-9-12-5-4-8-16(12)3/h4-8,11,14H,9-10H2,1-3H3

InChI Key

YOXHFMCOUILQRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=CN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-1H-pyrrole with a suitable alkylating agent, followed by the introduction of the pyrazole moiety through a condensation reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a class of bis-heterocyclic amines with variations in substituents and ring systems. Key comparisons include:

Key Observations:
  • Ring System Diversity : Replacing pyrrole with thiazole () reduces steric bulk but may alter electronic properties (e.g., hydrogen bonding via sulfur).
  • Substituent Effects : The isopropyl group in the target compound enhances lipophilicity compared to phenyl () or methyl groups.
  • Complexity and Bioactivity : Extended substituents (e.g., piperazine in ) suggest tailored pharmacokinetic profiles, though synthetic complexity increases.

Physicochemical and Pharmacological Properties

  • Lipophilicity : The target’s isopropyl and methyl groups likely increase logP compared to phenyl analogs (), enhancing membrane permeability.
  • Melting Points : Thiazole derivatives () exhibit moderate mp (~110°C), suggesting crystalline stability. The target’s mp remains uncharacterized.
  • Biological Activity : While direct data are lacking, pyrazole-pyrrole hybrids are implicated in kinase inhibition () and antimicrobial activity (inferred from ’s isoxazole derivatives).

Biological Activity

The compound (1-methyl-1H-pyrrol-2-yl)methylamine is a novel organic molecule with potential biological applications, particularly in pharmacology. Its unique structural features suggest possible interactions with biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₆N₂
  • Molecular Weight : 152.24 g/mol
  • CAS Number : 61076-07-1

The compound consists of a pyrrole and a pyrazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential roles in anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to (1-methyl-1H-pyrrol-2-yl)methylamine have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC₅₀ (µM) Mechanism of Action
Compound AMCF73.79Induction of apoptosis
Compound BA54926.00Inhibition of proliferation
Compound CHepG217.82Cell cycle arrest

Note: IC₅₀ values indicate the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

Compounds containing the pyrazole structure have been documented as effective COX-II inhibitors, which play a crucial role in the inflammatory response. The inhibition of COX-II could lead to decreased production of pro-inflammatory prostaglandins.

The biological activity of (1-methyl-1H-pyrrol-2-yl)methylamine is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases or kinases that are vital for tumor progression and inflammation.
  • Apoptosis Induction : The activation of apoptotic pathways could be a significant mechanism for its anticancer properties.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical and clinical settings:

  • Study on Pyrazole Derivatives : A study published by Wei et al. demonstrated that pyrazole derivatives exhibited potent activity against A549 lung cancer cells, with some compounds showing IC₅₀ values as low as 0.95 nM, indicating strong potential for therapeutic application .
  • COX-II Inhibition Research : Research has shown that pyrazole-based compounds effectively inhibit COX-II activity, leading to reduced inflammation in animal models .

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